Superior Progression-Free Survival in Advanced Leiomyosarcoma: Doxorubicin-Trabectedin with Maintenance vs. Doxorubicin Monotherapy
In a Phase III randomized trial (LMS-04, NCT02997358) of 150 patients with metastatic or unresectable leiomyosarcoma, the combination of doxorubicin plus trabectedin (6 cycles) followed by trabectedin maintenance demonstrated statistically superior progression-free survival (PFS) compared to doxorubicin alone. The median PFS was 12 months (95% CI, 10–16) for the doxorubicin-trabectedin arm versus 6 months (95% CI, 4–7) for doxorubicin monotherapy, corresponding to a 63% reduction in the risk of progression or death (adjusted HR = 0.37; 95% CI, 0.26–0.53) [1]. Median overall survival was extended to 33 months versus 24 months (adjusted HR for death = 0.65; 95% CI, 0.44–0.95) [1].
| Evidence Dimension | Progression-Free Survival (Median) |
|---|---|
| Target Compound Data | 12 months (95% CI, 10–16) |
| Comparator Or Baseline | Doxorubicin monotherapy: 6 months (95% CI, 4–7) |
| Quantified Difference | 6-month improvement; HR = 0.37 (95% CI, 0.26–0.53) |
| Conditions | Phase III, open-label, multicenter RCT; patients with metastatic/unresectable leiomyosarcoma, first-line setting; doxorubicin-trabectedin (6 cycles) with trabectedin maintenance vs. doxorubicin alone (6 cycles); median follow-up 55 months |
Why This Matters
For procurement in sarcoma clinical trial or treatment settings, this head-to-head Phase III data establishes trabectedin as a component of a first-line regimen with demonstrated OS and PFS superiority over the historical standard doxorubicin monotherapy.
- [1] Pautier, P., Italiano, A., Piperno-Neumann, S., Chevreau, C., Penel, N., Firmin, N., ... & Le Cesne, A. (2024). Doxorubicin-Trabectedin with Trabectedin Maintenance in Leiomyosarcoma. New England Journal of Medicine, 391(9), 789-799. View Source
